molecular formula C10H10BNO4 B3236700 5-Methoxycarbonyl-1H-indole-2-boronic acid CAS No. 1373870-41-7

5-Methoxycarbonyl-1H-indole-2-boronic acid

Cat. No.: B3236700
CAS No.: 1373870-41-7
M. Wt: 219 g/mol
InChI Key: WBSFVUSUPWXUDY-UHFFFAOYSA-N
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Description

5-Methoxycarbonyl-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound in organic chemistry. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The boronic acid functionality in this compound makes it particularly useful in various organic synthesis reactions, including Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxycarbonyl-1H-indole-2-boronic acid typically involves the introduction of the boronic acid group to the indole ring. One common method is the borylation of indole derivatives using palladium-catalyzed cross-coupling reactions. For example, the reaction of 5-methoxycarbonyl-1H-indole with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methoxycarbonyl-1H-indole-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

    Alcohols and Ketones: Formed through oxidation reactions.

Scientific Research Applications

5-Methoxycarbonyl-1H-indole-2-boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methoxycarbonyl-1H-indole-2-boronic acid in various reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with other functional groups through hydrogen bonding and coordination chemistry, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxycarbonyl-1H-indole-2-boronic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and selectivity in various chemical reactions. The presence of the methoxycarbonyl group can also enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(5-methoxycarbonyl-1H-indol-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO4/c1-16-10(13)6-2-3-8-7(4-6)5-9(12-8)11(14)15/h2-5,12,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSFVUSUPWXUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=CC(=C2)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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